molecular formula C23H24N4O6 B14504218 N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine CAS No. 63023-96-1

N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine

Cat. No.: B14504218
CAS No.: 63023-96-1
M. Wt: 452.5 g/mol
InChI Key: YJZSJKZEOVWLBC-PMACEKPBSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of L-tyrosine, which is further linked to L-histidine. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group. This is followed by coupling with L-histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection to the amino group, allowing for selective reactions at other functional sites. The L-tyrosine and L-histidine residues can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine is unique due to the presence of both L-tyrosine and L-histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with biological targets, making it valuable in various research applications .

Properties

CAS No.

63023-96-1

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-19(27-23(32)33-13-16-4-2-1-3-5-16)21(29)26-20(22(30)31)11-17-12-24-14-25-17/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1

InChI Key

YJZSJKZEOVWLBC-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CN=CN3)C(=O)O

Origin of Product

United States

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